molecular formula C18H15N3O3 B3035751 1-benzyl-6-hydroxy-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338412-66-1

1-benzyl-6-hydroxy-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No. B3035751
CAS RN: 338412-66-1
M. Wt: 321.3 g/mol
InChI Key: NPIIAPWOLBCPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-6-hydroxy-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide (1-BHOPC) is an important compound that has been studied in recent years due to its potential applications in a variety of fields. 1-BHOPC is a heterocyclic aromatic compound which has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. This compound has also been studied for its potential use in drug delivery systems, as well as its potential applications in the field of nanomedicine.

Scientific Research Applications

1-benzyl-6-hydroxy-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide has been studied extensively in recent years due to its potential applications in a variety of fields. This compound has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial effects, making it a promising candidate for use in drug delivery systems. It has also been studied for its potential applications in the field of nanomedicine. In addition, 1-benzyl-6-hydroxy-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide has been studied for its potential use in the treatment of cancer, diabetes, and other diseases. It has also been studied for its potential applications in the field of regenerative medicine.

Mechanism of Action

The exact mechanism of action of 1-benzyl-6-hydroxy-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide is not yet fully understood. However, it is believed that this compound may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, 1-benzyl-6-hydroxy-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide may also act as an anti-tumor agent by inhibiting the proliferation of tumor cells. Furthermore, this compound may act as an anti-bacterial agent by inhibiting the growth of bacteria.
Biochemical and Physiological Effects
1-benzyl-6-hydroxy-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide has been found to possess a wide range of biochemical and physiological effects. This compound has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, 1-benzyl-6-hydroxy-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide has also been found to possess anti-oxidant, anti-diabetic, and anti-viral effects. Furthermore, this compound has been found to possess anti-angiogenic and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

The use of 1-benzyl-6-hydroxy-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its low cost and availability. Additionally, 1-benzyl-6-hydroxy-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are also a number of limitations associated with the use of this compound in laboratory experiments. These include the potential for toxicity and the lack of long-term data on its effects.

Future Directions

1-benzyl-6-hydroxy-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide has the potential to be used in a variety of applications, including drug delivery systems, nan

properties

IUPAC Name

3-benzyl-2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-16-11-15(17(23)19-14-9-5-2-6-10-14)20-18(24)21(16)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIIAPWOLBCPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-6-hydroxy-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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